molecular formula C13H29N3O4 B8116182 N,N-Bis(PEG1-amine)-N-Boc

N,N-Bis(PEG1-amine)-N-Boc

Cat. No.: B8116182
M. Wt: 291.39 g/mol
InChI Key: VRARODMFURCNSE-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-amine)-N-Boc is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring two polyethylene glycol (PEG1) chains. The Boc group serves as a temporary protective moiety for primary amines, enabling selective reactivity in multi-step syntheses . Each PEG1 unit consists of one ethylene glycol repeat unit (-CH₂CH₂O-), enhancing hydrophilicity, aqueous solubility, and biocompatibility . This compound is widely utilized in bioconjugation, drug delivery systems, and click chemistry applications due to its dual amine functionality and PEG-mediated stability .

Properties

IUPAC Name

tert-butyl N,N-bis[2-(2-aminoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3O4/c1-13(2,3)20-12(17)16(6-10-18-8-4-14)7-11-19-9-5-15/h4-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARODMFURCNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCN)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-amine)-N-Boc typically involves the reaction of PEG1-amine with Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the PEG backbone and the Boc protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using techniques such as column chromatography or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG1-amine)-N-Boc can undergo various chemical reactions, including:

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, usually at room temperature.

Major Products Formed

    Substitution Reactions: The major products are typically N-substituted PEG derivatives.

    Deprotection Reactions: The major product is the free amine form of the compound.

Scientific Research Applications

N,N-Bis(PEG1-amine)-N-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: Applied in the production of polymers and materials with specific properties, such as hydrogels and surface coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG1-amine)-N-Boc primarily involves its ability to form stable conjugates with other molecules through its amine groups. The Boc protecting group ensures that the amine groups remain protected during synthesis and can be selectively deprotected when needed. This allows for precise control over the functionalization of the PEG backbone, enabling the creation of tailored molecules for specific applications.

Comparison with Similar Compounds

Impact of PEG Length :

  • Longer PEG chains (e.g., PEG3) enhance water solubility and reduce immunogenicity but may introduce steric bulk .
  • Shorter PEGs (e.g., PEG1) offer compact structures suitable for small-molecule modifications .

Functional Group Modifications

Compound Name Functional Groups Applications Reactivity Notes
This compound Boc-amine, amines Bioconjugation, drug delivery Boc deprotection under acidic conditions yields free amines for further coupling
Amino-PEG2-VG-N-Bis(PEG1-azide) Azide, amine Click chemistry Azide groups enable CuAAC reactions with alkynes; PEG2 spacer improves accessibility
N-Boc-N-Bis(PEG3-acid) Boc-amine, acids ADC linkers Carboxylic acids react with amines via EDC/DCC activation; Boc protection prevents premature crosslinking

Functional Group Insights :

  • Azide vs. Amine : Azide-functionalized compounds (e.g., ) prioritize click chemistry efficiency, whereas amine-terminated variants focus on nucleophilic reactions .
  • Acid vs. Amine : Acid-terminated derivatives (e.g., N-Boc-N-Bis(PEG3-acid)) are preferred for stable amide bond formation in antibody-drug conjugates (ADCs) .

Boc Protection Efficacy and Limitations

This is attributed to steric hindrance from the Boc group, which obstructs target interactions .

Parameter Boc-Protected Amines Free Amines
logP/logD Similar values Comparable
In vitro Cytotoxicity No significant difference
Synthetic Utility Enables stepwise synthesis Immediate reactivity

Boc Deprotection : The Boc group is efficiently removed under acidic conditions (e.g., TFA or boiling water ), restoring amine reactivity for downstream applications.

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